N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide, also known as MIBY, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIBY is a member of the imidazoacridinone family of compounds, which have been shown to exhibit a variety of biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to induce DNA damage and inhibit the activity of DNA repair enzymes. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to modulate the immune system, enhancing the activity of immune cells that can target and destroy cancer cells.
Advantages and Limitations for Lab Experiments
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable and can be stored for long periods of time. However, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has not been extensively tested in animal models, and its safety profile is not well established.
Future Directions
There are several future directions for research on N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide. One area of research could focus on the development of new synthetic methods for N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide that are more efficient and cost-effective. Another area of research could focus on the optimization of N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide for use as a radiosensitizer in cancer treatment. Additionally, further studies could be conducted to better understand the mechanism of action of N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide and its potential applications in other areas of scientific research.
Synthesis Methods
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide can be synthesized by the reaction of 7-methylimidazo[1,2-a]pyrimidin-2-amine with propargyl bromide in the presence of a base. The resulting compound is then treated with hydrochloric acid to yield N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide. This synthesis method has been optimized to produce high yields of pure N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide.
Scientific Research Applications
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has also been studied for its potential use as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. In addition, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
properties
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-3-4-11(17)13-7-10-8-16-6-5-9(2)14-12(16)15-10/h5-6,8H,7H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZBVDEWPAHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CN2C=CC(=NC2=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.